molecular formula C21H19FN4 B5996577 3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5996577
M. Wt: 346.4 g/mol
InChI Key: MMKVCWZPJQZYID-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been identified as potential leads in drug discovery, displaying a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists, and radio diagnostics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps. A series of novel pyrazolo[3,4-d]pyrimidines was synthesized . The synthesis involved the use of a copper-catalyzed 1,3 dipolar cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines has been studied using various techniques. For instance, the structure of some synthesized compounds was solved by X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines have been studied. The reactions involve the use of a copper-catalyzed 1,3 dipolar cycloaddition reaction .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines has been studied in the context of their anticancer activity. They have been found to inhibit EGFR and ErbB2 kinases at a sub-micromolar level . Dual inhibition of EGFR and ErbB2 caused induction of apoptosis which was confirmed by a significant increase in the level of active caspase-3 .

Properties

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4/c1-13-5-4-6-18(11-13)24-19-12-14(2)23-21-20(15(3)25-26(19)21)16-7-9-17(22)10-8-16/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKVCWZPJQZYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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